molecular formula C18H19NO3 B299529 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No. B299529
M. Wt: 297.3 g/mol
InChI Key: NZURDJWFOKUAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of commonly used antidepressants such as fluoxetine and venlafaxine.
Biochemical and physiological effects:
Studies have shown that 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has a high affinity for the serotonin transporter and the dopamine transporter, leading to increased levels of these neurotransmitters in the brain. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to be effective in animal studies, but further research is needed to determine its safety and efficacy in humans. One advantage of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is that it has a high affinity for both the serotonin and dopamine transporters, which may make it more effective than current antidepressants that target only one of these neurotransmitters. However, more research is needed to determine the optimal dosage and duration of treatment.

Future Directions

There are several potential future directions for research on 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects and to increase dopamine levels in the brain. Another area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the long-term safety and efficacy of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in humans.

Synthesis Methods

The synthesis of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 2-methylbenzoic acid with 6-propyl-1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base, followed by the addition of ammonia to form the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has been shown to have neuroprotective effects and to increase the levels of dopamine and serotonin in the brain.

properties

Product Name

2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-6-13-9-16-17(22-11-21-16)10-15(13)19-18(20)14-8-5-4-7-12(14)2/h4-5,7-10H,3,6,11H2,1-2H3,(H,19,20)

InChI Key

NZURDJWFOKUAKA-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C)OCO2

Origin of Product

United States

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